molecular formula C16H20Cl3NO10 B017360 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate CAS No. 74808-10-9

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate

Cat. No.: B017360
CAS No.: 74808-10-9
M. Wt: 492.7 g/mol
InChI Key: IBUZGVQIKARDAF-RKQHYHRCSA-N
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Description

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate is a synthetic compound widely used in organic chemistry. This versatile reagent is particularly valuable for the synthesis of glycosides, glycosidic ethers, and glycosyl halides . Its unique structure allows it to participate in various chemical reactions, making it an essential tool in the field of carbohydrate chemistry.

Preparation Methods

The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate typically involves the acetylation of D-glucose followed by the introduction of the trichloroacetimidate group. The process begins with the protection of the hydroxyl groups of D-glucose using acetic anhydride and a catalyst such as pyridine to form 2,3,4,6-tetra-O-acetyl-D-glucose. This intermediate is then reacted with trichloroacetonitrile in the presence of a base like potassium carbonate to yield the final product .

Chemical Reactions Analysis

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with alcohols to form glycosides.

    Hydrolysis: In the presence of water and an acid catalyst, it can hydrolyze to form the corresponding glycosyl alcohol.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.

Common reagents used in these reactions include acids, bases, and alcohols. The major products formed from these reactions are glycosides, glycosidic ethers, and glycosyl halides .

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate involves the formation of glycosidic bonds. The trichloroacetimidate group acts as a leaving group, facilitating the nucleophilic attack by an alcohol or other nucleophile on the anomeric carbon of the glucose moiety. This results in the formation of a glycosidic bond, with the trichloroacetimidate group being replaced by the nucleophile .

Comparison with Similar Compounds

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate is unique due to its trichloroacetimidate group, which provides high reactivity and selectivity in glycosylation reactions. Similar compounds include:

These compounds share similar structural features but differ in their leaving groups and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUZGVQIKARDAF-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447497
Record name 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74808-10-9
Record name α-D-Glucopyranose, 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74808-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate preferred as a glucosyl donor in oligosaccharide synthesis?

A: This compound is a highly effective glucosyl donor due to the trichloroacetimidate group, which readily activates the anomeric carbon upon treatment with a Lewis acid catalyst. This activation facilitates the transfer of the glucosyl moiety to a suitable acceptor molecule (typically an alcohol), forming a new glycosidic linkage. [, , , , ]

Q2: Can you provide an example of a successful application of this compound in the synthesis of a natural product?

A: Certainly. Researchers successfully utilized 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate in the final stages of synthesizing kwanzoquinone C, a promising anticancer agent isolated from orange daylilies. The protected glucosyl donor reacted with the aglycon portion of the molecule, and subsequent deprotection steps yielded the target natural product. []

Q3: Are there any limitations to using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate as a glucosyl donor?

A: While highly effective, the compound necessitates the use of a Lewis acid catalyst, which may not be compatible with all substrates or reaction conditions. Additionally, achieving high stereoselectivity in glycosylation reactions can be challenging, especially when the acceptor molecule possesses multiple reactive sites. [, ]

Q4: Are there any alternative glucosyl donors with different reactivity or selectivity profiles?

A: Research has shown that thioglycosides, acting as glycosyl donors, can be advantageous for specific applications, particularly when dealing with deactivated glycosyl acceptors. In contrast, trichloroacetimidates, like the compound in question, were found to be more suitable for deactivated (e.g., fluorine-containing) synthons. [] The choice between different donor types depends on the specific synthetic target and the overall strategy employed.

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